

An In-depth Technical Guide to the Discovery and Synthesis of Dibromofluoromethane

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Compound of Interest

Compound Name: *Dibromofluoromethane*

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Abstract

Dibromofluoromethane (CHBr_2F), a member of the halomethane family, holds significance as a chemical intermediate and a precursor in the synthesis of various fluorinated compounds. Its history is intrinsically linked to the pioneering work on organofluorine chemistry in the late 19th century. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and key experimental methodologies related to **dibromofluoromethane**.

Quantitative data for synthetic routes are presented in a structured format, and detailed experimental protocols for its preparation are provided. Furthermore, reaction pathways are visually represented using logical diagrams to facilitate a deeper understanding of the chemical transformations.

Discovery and Historical Context

The synthesis of **dibromofluoromethane** is rooted in the broader exploration of organofluorine chemistry, with its preparation being a logical extension of the methods developed for introducing fluorine into organic molecules. While a singular "discovery" event is not well-documented, its synthesis is a direct application of the halogen exchange reaction developed by the Belgian chemist Frédéric Swarts in 1892. Swarts' pioneering work involved the use of heavy metal fluorides, most notably antimony(III) fluoride (SbF_3), to replace other halogens in organic compounds. This method, now famously known as the Swarts reaction, became the cornerstone for the synthesis of a wide array of fluorinated hydrocarbons.

The first preparations of bromofluoro derivatives of methane were part of Swarts' systematic investigation into the properties and reactions of these novel compounds. The synthesis of **dibromofluoromethane** would have been achieved by the controlled fluorination of a polybrominated methane, such as bromoform or dibromomethane.

Core Synthetic Methodologies

The primary and most historically significant method for the synthesis of **dibromofluoromethane** is the Swarts reaction, which facilitates halogen exchange. Additionally, **dibromofluoromethane** serves as a precursor for the synthesis of other fluorinated methanes through reductive debromination.

Halogen Exchange: The Swarts Reaction

The Swarts reaction is the most common method for preparing **dibromofluoromethane**. It involves the reaction of dibromomethane (CH_2Br_2) with antimony(III) fluoride (SbF_3). A catalyst, such as antimony(V) chloride (SbCl_5) or bromine, is often used to increase the reaction rate and yield. The reaction proceeds through a nucleophilic substitution mechanism where the fluoride from SbF_3 displaces a bromide from dibromomethane.

Reductive Debromination of Dibromofluoromethane

Dibromofluoromethane can be used to synthesize bromofluoromethane (CH_2BrF) via reductive debromination. This reaction typically involves an organotin hydride, such as tributyltin hydride, or a sodium amalgam.^{[1][2]} This process is important for the preparation of monofluoroalkanes and demonstrates a key chemical transformation of **dibromofluoromethane**.

Quantitative Data on Synthetic Routes

The following table summarizes the key quantitative data for the primary synthesis of **dibromofluoromethane** and its subsequent reductive debromination.

Synthesis Method	Precursor(s)	Key Reagents	Temperature (°C)	Reported Yield
Halogen Exchange (Swarts Reaction)	Dibromomethane (CH ₂ Br ₂)	Antimony(III) fluoride (SbF ₃), Bromine (catalyst)	Not specified in early reports; likely elevated	Moderate to Good (Specific yield data from early reports is scarce)
Reductive Debromination	Dibromofluoromethane (CHBr ₂ F)	Tributyltin hydride (Bu ₃ SnH)	Not specified	~82%
Reductive Debromination	Dibromofluoromethane (CHBr ₂ F)	Sodium Amalgam (Na/Hg)	~75°C (exothermic)	~50-53%

Experimental Protocols

Synthesis of Dibromofluoromethane via Swarts Reaction (Representative Protocol)

This protocol is based on the general principles of the Swarts reaction for the synthesis of fluorinated methanes, as specific historical quantitative details for **dibromofluoromethane** are not readily available.

Materials:

- Dibromomethane (CH₂Br₂)
- Antimony(III) fluoride (SbF₃), freshly dried
- Bromine (Br₂) as a catalyst
- Reaction flask with a reflux condenser and a distillation setup
- Heating mantle
- Collection vessel cooled with an ice bath

Procedure:

- In a dry reaction flask, place antimony(III) fluoride (SbF_3).
- Add a catalytic amount of bromine (Br_2) to the flask.
- Slowly add dibromomethane (CH_2Br_2) to the flask. The reaction is often exothermic and may require initial cooling.
- Gently heat the mixture to initiate and sustain the reaction. The temperature should be carefully controlled to allow for the distillation of the product as it forms.
- **Dibromofluoromethane** (boiling point: 64.9°C) will distill from the reaction mixture.^[1]
- Collect the distillate in a cooled receiving flask.
- The crude product can be purified by fractional distillation.

Synthesis of Bromofluoromethane by Reductive Debromination of Dibromofluoromethane^[3]

Materials:

- **Dibromofluoromethane** (CHBr_2F)
- Sodium amalgam (0.6-0.7% by weight sodium)
- Propan-2-ol
- Water
- 5-liter flask with a water condenser and a -60°C cold trap
- Stirrer

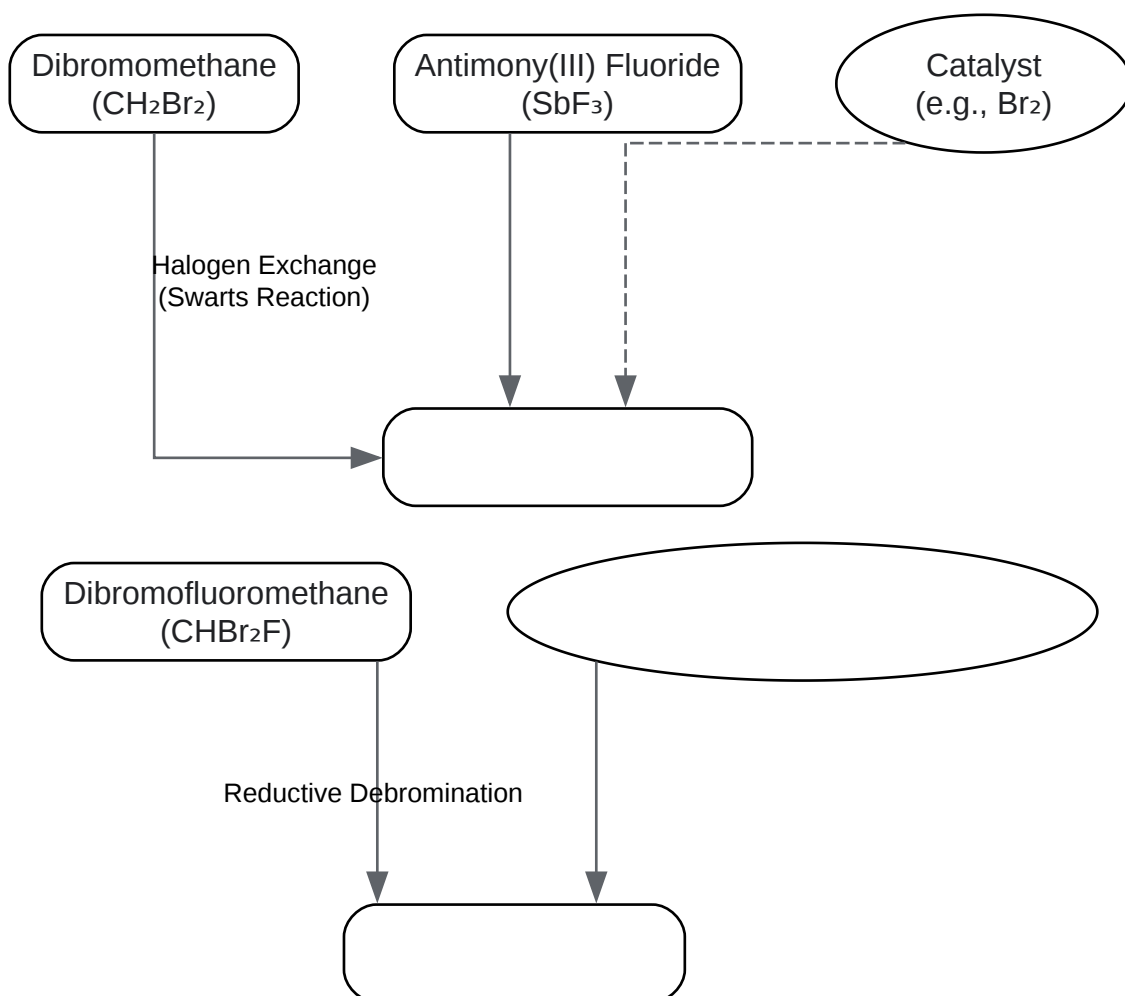
Procedure:

- To a 5-liter flask, add sodium amalgam (1 liter), propan-2-ol (2 liters), and water (300 cm^3).

- Add **dibromofluoromethane** (824 g to 1 kg) to the flask.
- Stir the mixture rapidly. The reaction is exothermic, and the temperature will rise to approximately 75°C over 30 minutes.
- Bromofluoromethane (boiling point: 18-20°C) will distill from the reaction mixture.
- Collect the product in the -60°C cold trap.
- The reaction is typically complete within 50 minutes from the start of distillation.[3]

Mandatory Visualizations

The following diagrams illustrate the logical flow of the key synthetic pathways described.



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References

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